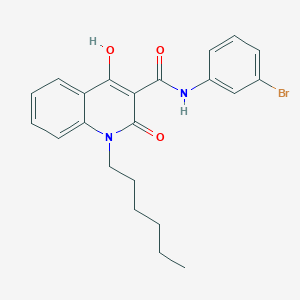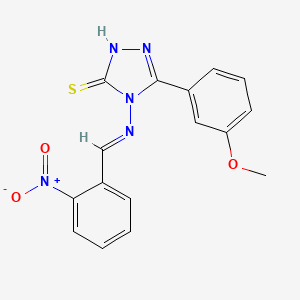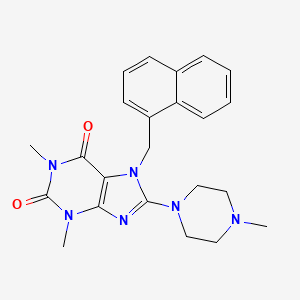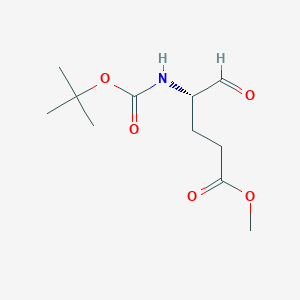
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, AldrichCPR, is a chemical compound widely used in organic synthesis and research. It is known for its role as a protected amino acid derivative, specifically designed to facilitate peptide synthesis and other chemical transformations. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amino acid with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using aqueous base or acid.
Amide Formation: The compound can react with amines to form amides, which are crucial intermediates in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Aqueous Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Carbodiimides (e.g., EDC, DCC): Used for amide bond formation.
Major Products Formed
Amino Acids: After Boc deprotection.
Carboxylic Acids: After ester hydrolysis.
Peptides: After amide bond formation.
Applications De Recherche Scientifique
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during chemical transformations. Upon deprotection, the free amino group can participate in various reactions, such as peptide coupling. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further react to form amides or other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Features a Boc-protected amino group and an ester group.
N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
N-(tert-Butoxycarbonyl)-N-methyl-L-alanine: A similar compound with a Boc-protected amino group and a methyl group.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in peptide synthesis, where precise control over reaction conditions is necessary to achieve high yields and purity.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h7-8H,5-6H2,1-4H3,(H,12,15)/t8-/m0/s1 |
Clé InChI |
GCHJBJYYCKLFMY-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




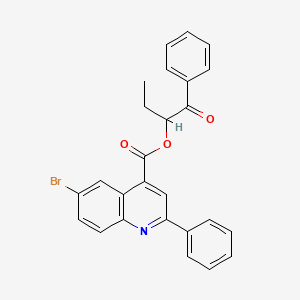


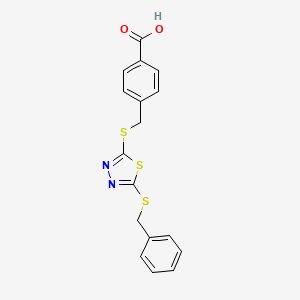
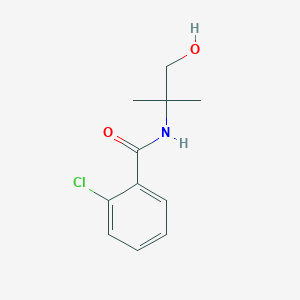

![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
